molecular formula C7H13NO B13159603 1-(1-Aminocyclopropyl)-2-methylpropan-1-one

1-(1-Aminocyclopropyl)-2-methylpropan-1-one

Cat. No.: B13159603
M. Wt: 127.18 g/mol
InChI Key: NIGDQPNWXBCRIE-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2-methylpropan-1-one (CAS 1600290-85-4) is a specialized organic compound featuring an aminocyclopropane ring, a structure of high interest in medicinal and agrochemical research. This ketone derivative, with a molecular formula of C 8 H 15 NO and a molecular weight of 141.21 g/mol, serves as a valuable building block for chemical synthesis . The aminocyclopropyl group is a key scaffold found in various biologically active molecules. While specific published research on this exact molecule is limited, compounds containing the 1-aminocyclopropyl moiety are extensively studied. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known precursor to the plant hormone ethylene and also functions as a partial agonist of the mammalian NMDA receptor, indicating the potential for neurological research applications . As a synthetic intermediate, 1-(1-Aminocyclopropyl)-2-methylpropan-1-one provides researchers with a versatile scaffold for developing novel compounds, such as Pim kinase inhibitors explored in patent literature . Its structure makes it a candidate for creating libraries of molecules for high-throughput screening in drug discovery programs. Please Note: This product is offered exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2-methylpropan-1-one

InChI

InChI=1S/C7H13NO/c1-5(2)6(9)7(8)3-4-7/h5H,3-4,8H2,1-2H3

InChI Key

NIGDQPNWXBCRIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1(CC1)N

Origin of Product

United States

Preparation Methods

Alkylation of Glycine Equivalents with 1,2-Electrophiles

One common approach involves the alkylation of glycine derivatives or equivalents with 1,2-dihaloalkanes or similar electrophiles. This method typically uses glycine esters or amides as nucleophiles, which upon reaction with dihaloalkanes under basic conditions, form intermediates that cyclize to generate the cyclopropane ring bearing the amino substituent.

  • Mechanism: The nucleophilic nitrogen or carbanion formed from the glycine derivative attacks the electrophilic carbon of the dihaloalkane, followed by intramolecular displacement to form the cyclopropane ring.
  • Reagents: Glycine esters (e.g., glycine phenyl ester), 1,2-dihaloalkanes (e.g., 1,2-dibromoethane), strong bases such as lithium diisopropylamide or triethylbenzyl ammonium hydroxide.
  • Conditions: Reactions are generally carried out at low temperatures (0 °C to -78 °C) to maintain selectivity and control reactivity, followed by hydrolysis under acidic conditions.

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives

This method involves synthesizing γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the cyclopropane ring. The amino group and the ketone functionality are introduced through precursor molecules that cyclize under controlled conditions.

  • Advantages: This method can provide stereochemical control and access to substituted cyclopropyl ketones.
  • Typical steps: Preparation of γ-substituted amino acid derivatives → cyclization via base or acid catalysis → purification.

Alkene Cyclopropanation Using Carbene Intermediates

Cyclopropanation of alkenes is a versatile method to introduce the cyclopropane ring. This involves the reaction of alkenes with carbene precursors such as diazo compounds, sulfur ylides, or phosphorus ylides.

  • Mechanism: Carbene intermediates generated in situ add across the double bond of an alkene to form cyclopropane rings.
  • Reagents: Diazo compounds, sulfur ylides, or phosphorus ylides; transition metal catalysts may be employed to control stereochemistry.
  • Application: The amino group can be introduced either before or after cyclopropanation, depending on the synthetic route.

Industrial and Optimized Synthetic Routes

Industrial synthesis often optimizes the above methods by employing continuous flow reactors and advanced purification techniques to enhance yield and purity. Process improvements focus on minimizing side reactions, improving stereoselectivity, and scaling up efficiently.

Detailed Synthetic Example from Literature

A patented process for preparing cyclopropane-containing amino acids, closely related to 1-(1-aminocyclopropyl)-2-methylpropan-1-one, provides a practical framework:

Step Description Reagents/Conditions Outcome
1 Formation of benzylidene glycine phenyl ester Glycine phenyl ester hydrochloride + benzaldehyde, triethylamine, MgSO4, dichloromethane, RT, 24 h Benzylidene glycine phenyl ester (imine intermediate)
2 Cyclopropanation via reaction with 1,2-dihaloethane Benzylidene glycine phenyl ester + 1,2-dibromoethane, lithium diisopropylamide, hexamethylphosphoramide, -78 °C to RT, 8-24 h Benzylidene cyclopropyl phenyl ester
3 Hydrolysis and purification Reflux in 6 N HCl, ion-exchange resin treatment, freeze-drying 1-Aminocyclopropane-1-carboxylic acid (free amine)

This process highlights the utility of base-mediated cyclopropanation of glycine derivatives followed by acidic hydrolysis to yield the amino-substituted cyclopropane ketone or acid analogs.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Key Reagents
Alkylation of Glycine Equivalents Straightforward, uses readily available starting materials Requires strong bases, low temperature control Moderate to High Glycine esters, 1,2-dihaloalkanes, LDA
Intramolecular Cyclization Potential stereochemical control Multi-step synthesis, requires precursor synthesis Moderate γ-Substituted amino acids, acid/base catalysts
Alkene Cyclopropanation Versatile, applicable to various alkenes Carbene precursors can be hazardous, stereochemistry control needed Variable Diazo compounds, ylides, metal catalysts
Industrial Optimized Processes High yield, scalable, reproducible Requires specialized equipment High Continuous flow reactors, purification systems

Research Findings and Notes

  • The cyclopropane ring in 1-(1-aminocyclopropyl)-2-methylpropan-1-one imparts unique strain and reactivity, making the preparation sensitive to reaction conditions.
  • The amino group provides nucleophilicity that can facilitate subsequent functionalization or cross-coupling reactions.
  • Optimization of base strength, temperature, and solvent is critical to maximize yield and minimize side reactions such as ring opening or polymerization.
  • Hydrolysis under strong acidic conditions followed by ion-exchange resin purification is effective for isolating the free amine form.
  • The compound has been studied as a building block for pharmaceuticals and specialty chemicals, necessitating high purity and reproducibility in synthesis.

Summary Table of Preparation Routes

Route Starting Material Key Reaction Conditions Product Purification
Alkylation + Cyclization Glycine esters + 1,2-dihaloalkanes Base-mediated alkylation and ring closure Low temp, inert atmosphere Acidic hydrolysis, ion-exchange resin
Intramolecular Cyclization γ-Substituted amino acids Cyclization via acid/base catalysis Mild heating or reflux Crystallization or chromatography
Cyclopropanation Alkenes + carbene precursors Carbene addition to alkene Metal catalyst, controlled temp Chromatography or distillation

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-Aminocyclopropyl)-2-methylpropan-1-one with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic routes.

Structural Analogues

Aryl-Substituted Propanones
  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one (): Structure: A methoxy-substituted aryl group replaces the aminocyclopropyl moiety. NMR Data: Distinct signals at δ 3.79 ppm (methoxy group) and δ 7.94–6.81 ppm (aromatic protons) . Synthesis: Prepared via Friedel-Crafts acylation or oxidation of substituted propiophenones.
  • 1-(4-Bromophenyl)-2-methylpropan-1-one ():

    • Structure : Bromine substituent enhances electrophilicity for cross-coupling reactions.
    • Molecular Weight : 227.10 g/mol (C₁₀H₁₁BrO) .
Cyclopropane-Containing Analogues
  • 1-(3-Chlorophenyl)-2-(1-hydroxycyclopropyl)-2-methylpropan-1-one ():

    • Structure : Hydroxycyclopropyl group introduces hydrogen-bonding capability.
    • HRMS : [M+Na]⁺ = 293.1142 (C₁₇H₁₈O₃) .
  • 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (): Structure: Cyclopropyl group without amino substitution reduces polarity.
Amino-Substituted Analogues
  • 1-(2-Aminophenyl)-2-methylpropan-1-one (): Structure: Amino group on the aryl ring instead of cyclopropane. Molecular Weight: 163.22 g/mol (C₁₀H₁₃NO) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data
1-(1-Aminocyclopropyl)-2-methylpropan-1-one C₇H₁₁NO 125.17 (theoretical) N/A (data not available)
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 ¹H NMR: δ 3.79 (s, OCH₃)
1-(4-Bromophenyl)-2-methylpropan-1-one C₁₀H₁₁BrO 227.10 CAS: 49660-93-7
1-(2-Fluorophenyl)-2-(1-hydroxycyclopropyl)-2-methylpropan-1-one C₁₃H₁₃FO₂ 220.24 IR: νmax = 3526 cm⁻¹ (OH)

Biological Activity

1-(1-Aminocyclopropyl)-2-methylpropan-1-one, commonly referred to as a cyclopropylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on neurotransmitter systems, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one is C_7H_13N, indicating the presence of an amine functional group and a cyclopropyl ring. Its structural configuration allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.

Research indicates that 1-(1-Aminocyclopropyl)-2-methylpropan-1-one may exert its biological effects through modulation of neurotransmitter systems. Specifically, it has been studied for its potential role as a monoamine reuptake inhibitor, which could influence levels of serotonin, dopamine, and norepinephrine in the brain. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.

Enzyme Inhibition

One significant area of research involves the compound's inhibitory effects on specific enzymes. For instance, studies have shown that derivatives of cyclopropylamines can inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibitors targeting BACE1 are crucial for reducing amyloid-beta peptide production, which is associated with Alzheimer's pathology .

Table 1: Inhibitory Activity of Cyclopropylamine Derivatives on BACE1

CompoundIC50 (µM)Selectivity over CatD
1-(1-Aminocyclopropyl)-2-methylpropan-1-oneTBDTBD
Analog 6a73.5Low
Analog 6bTBDModerate

Neuropharmacological Effects

The neuropharmacological properties of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one are under investigation for their potential antidepressant and anxiolytic effects. Preliminary studies suggest that this compound may enhance serotonergic signaling, which is beneficial for treating depression and anxiety disorders.

Study on Neurotransmitter Modulation

In a recent study, researchers administered varying doses of 1-(1-Aminocyclopropyl)-2-methylpropan-1-one to animal models to assess its impact on neurotransmitter levels. The results indicated a significant increase in serotonin levels within the prefrontal cortex, suggesting that this compound may act as a selective serotonin reuptake inhibitor (SSRI) .

Clinical Relevance

In clinical settings, derivatives similar to 1-(1-Aminocyclopropyl)-2-methylpropan-1-one have been evaluated for their efficacy in managing conditions such as depression and anxiety disorders. The findings from these studies underscore the importance of further research into this compound's therapeutic potential.

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